molecular formula C18H31NO3 B12733871 Cyclopentaneglycolic acid, alpha-(3-methyl-1-butenyl)-, 1-methyl-4-piperidyl ester, (Z)-

Cyclopentaneglycolic acid, alpha-(3-methyl-1-butenyl)-, 1-methyl-4-piperidyl ester, (Z)-

Cat. No.: B12733871
M. Wt: 309.4 g/mol
InChI Key: UBTMTPIRIYHBRK-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidyl cyclopentyl(3-methyl-1-cis-butenyl)glycolate is a complex organic compound with a molecular formula of C19H27NO3. This compound contains a total of 53 atoms, including 31 hydrogen atoms, 18 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-piperidyl cyclopentyl(3-methyl-1-cis-butenyl)glycolate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

1-Methyl-4-piperidyl cyclopentyl(3-methyl-1-cis-butenyl)glycolate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidyl cyclopentyl(3-methyl-1-cis-butenyl)glycolate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target molecules. The exact mechanism may involve binding to receptors, inhibition or activation of enzymes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Methyl-4-piperidyl cyclopentyl(3-methyl-1-cis-butenyl)glycolate include:

Uniqueness

What sets 1-Methyl-4-piperidyl cyclopentyl(3-methyl-1-cis-butenyl)glycolate apart from these similar compounds is its unique combination of functional groups and stereochemistry. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other related compounds .

Properties

Molecular Formula

C18H31NO3

Molecular Weight

309.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-cyclopentyl-2-hydroxy-5-methylhex-3-enoate

InChI

InChI=1S/C18H31NO3/c1-14(2)8-11-18(21,15-6-4-5-7-15)17(20)22-16-9-12-19(3)13-10-16/h8,11,14-16,21H,4-7,9-10,12-13H2,1-3H3

InChI Key

UBTMTPIRIYHBRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC(C1CCCC1)(C(=O)OC2CCN(CC2)C)O

Origin of Product

United States

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